molecular formula C10H8N2O2 B2490431 2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde CAS No. 1780164-03-5

2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde

Cat. No. B2490431
CAS RN: 1780164-03-5
M. Wt: 188.186
InChI Key: OEHGEPDTGSUJED-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde, also known as HPB, is a chemical compound with a molecular formula of C10H8N2O2. It is a yellow crystalline solid and has been found to have various applications in scientific research.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Treatment of Hematological Disorders

The compound is useful for treating hematological disorders such as sickle cell disease . This application is based on the compound’s ability to interact with biological macromolecules and affect their function .

Treatment of Pulmonary Diseases

2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde has been found to be effective in the treatment of pulmonary diseases such as idiopathic pulmonary fibrosis . This is a chronic and progressive lung disease that results in scarring (fibrosis) of the lungs .

Treatment of Hypoxia and Hypoxemia Conditions

The compound is also used in the treatment of hypoxia and hypoxemia conditions . Hypoxia is a condition in which the body or a region of the body is deprived of adequate oxygen supply .

Antimicrobial Activity

The compound has been found to have antimicrobial activity . The triazole ring in the compound can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .

Synthesis of Other Compounds

2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde can be used in the synthesis of other compounds . For example, it can be used to synthesize hydrazine-coupled pyrazoles by incorporating different moieties with potential effects on the solubility and interactions of target compounds with biological macromolecules .

properties

IUPAC Name

2-hydroxy-4-pyrazol-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-7-8-2-3-9(6-10(8)14)12-5-1-4-11-12/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHGEPDTGSUJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde

CAS RN

1780164-03-5
Record name 2-hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde
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